molecular formula C20H22N2O4S B2770907 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851863-87-1

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2770907
CAS RN: 851863-87-1
M. Wt: 386.47
InChI Key: PCDCEVMLCVKHHS-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as BTDHM, is a synthetic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

Antiproliferative Agents

This compound has been studied for its potential as an antiproliferative agent . It’s part of a class of molecules that inhibit tubulin polymerization, which is a promising strategy for cancer chemotherapy. By targeting microtubules, dynamic structures crucial for cell division, these compounds can induce apoptosis in cancer cells .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment research. This compound, through its interaction with tubulin, can lead to the activation of caspases and subsequent apoptosis in cancer cells. This process is associated with the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis .

Tubulin Polymerization Inhibition

As an inhibitor of tubulin polymerization, this compound can disrupt the normal function of microtubules. This disruption can prevent cancer cells from successfully dividing and proliferating, making it a potential candidate for stopping the spread of tumors .

Cell Cycle Arrest

By inhibiting tubulin polymerization, this compound can also affect the cell cycle. It can cause cell cycle arrest, which halts the progression of cancer cells through the stages of division. This can lead to a reduction in tumor growth and may enhance the effectiveness of other cancer treatments .

Colchicine Binding Site Interaction

The compound has shown the ability to interact with the colchicine binding site on tubulin. This interaction is crucial for its antiproliferative activity, as colchicine is a known anti-mitotic drug that can prevent cell division. By mimicking this interaction, the compound can potentially serve as a new therapeutic agent .

Caspase Activation

Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). The compound’s ability to activate caspases, particularly caspase-3, -8, and -9, underscores its potential as a therapeutic agent in inducing apoptosis in cancer cells .

Antitumor Molecular Mechanism Exploration

The compound’s diverse interactions with cellular mechanisms make it a valuable tool for exploring the molecular mechanisms underlying tumor growth and suppression. Its effects on tubulin polymerization and apoptosis pathways can provide insights into the development of new antitumor strategies .

Chemotherapy Drug Development

Given its promising antiproliferative and apoptosis-inducing properties, this compound could be a starting point for the development of new chemotherapy drugs. Its molecular structure could be modified to enhance its efficacy and reduce potential side effects, leading to more effective cancer treatments .

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-16-11-15(12-17(25-2)18(16)26-3)19(23)22-10-9-21-20(22)27-13-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCEVMLCVKHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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